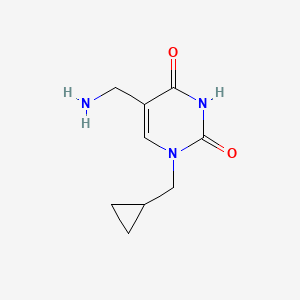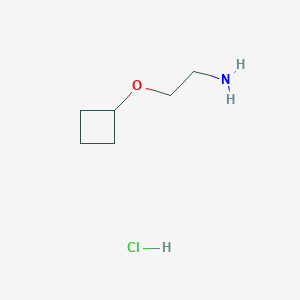![molecular formula C14H22Cl2N2 B1383157 2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride CAS No. 1956323-97-9](/img/structure/B1383157.png)
2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride
Vue d'ensemble
Description
2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride (also known as 2-BOC-OH) is a synthetic compound that has been used in a variety of scientific applications. It is a white crystalline powder with a melting point of 159-160 °C. It is soluble in water, methanol, and ethanol, and is insoluble in most organic solvents. 2-BOC-OH has been used for a wide range of purposes, including synthesis, scientific research, and laboratory experiments.
Applications De Recherche Scientifique
Catalytic Applications
- Asymmetric Catalytic Ethylation : Research by Wilken et al. (1997) explored the use of tetradental bis-β-amino alcohols, based on the octahydro-cyclopenta[b]pyrrole system, for asymmetric catalytic ethylation of benzaldehyde. These ligands, derived from industrial waste, showed high effectiveness even in low concentrations, achieving up to 100% enantioselectivities (Wilken et al., 1997).
Chemical Synthesis and Transformations
- Synthesis of Enantiopure Derivatives : Pedrosa et al. (2002) demonstrated a novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives. This was achieved through a stereospecific intramolecular [3 + 2] dipolar cycloaddition, leading to a single diastereoisomer (Pedrosa et al., 2002).
- Transformation in Experimental Antiulcer Drugs : Bell et al. (1977) reported transformations of cyclopenta[c]pyrrole-4-carbonitrile in experimental antiulcer drugs. They observed various chemical reactions leading to different compounds under specific conditions, showing the versatility of cyclopenta[c]pyrroles (Bell et al., 1977).
Pharmaceutical Applications
- Structural Analysis for Medicinal Importance : Ganapathy et al. (2015) conducted a structural analysis of a compound similar to 2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride, highlighting its potential in medicinal applications. The study focused on X-ray crystallography to understand its structural properties (Ganapathy et al., 2015).
Material Science
- Development of Advanced Materials : Trofimov et al. (2010) discussed the synthesis of pyrrolyl- and indolylbicyclooctadienes, emphasizing their potential as pharmaceutical candidates and precursors for advanced materials. This highlights the application of related compounds in the development of new materials (Trofimov et al., 2010).
Propriétés
IUPAC Name |
2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZXRNKJANUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)
![Benzyl n-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1383082.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)
![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)